Functional Selectivity for RNA Polymerase I vs. Polymerase II in Melanoma Cells
Pol1-IN-1 demonstrates functional selectivity by inhibiting RNA polymerase I (Pol I) transcription while exhibiting no detectable effect on RNA polymerase II (Pol II) transcription in the A375 malignant melanoma cell line . This contrasts with the class profile of some Pol I inhibitors, where off-target effects on Pol II or other polymerases can occur. For instance, CX-5461, a clinically advanced Pol I inhibitor, displays ~200-fold selectivity for Pol I (IC50 = 142 nM) over Pol II (IC50 > 25 μM) in HCT-116 cells , representing a defined but finite selectivity window. Pol1-IN-1's reported lack of Pol II effect in A375 cells positions it as a potentially cleaner tool for studies where any Pol II perturbation would confound results .
| Evidence Dimension | Functional Selectivity (Pol I Inhibition vs. Pol II Inhibition) |
|---|---|
| Target Compound Data | Pol1-IN-1: Inhibits Pol I transcription; No effect on Pol II transcription |
| Comparator Or Baseline | CX-5461: Pol I IC50 = 142 nM; Pol II IC50 > 25 μM (~200-fold selectivity) |
| Quantified Difference | Pol1-IN-1 shows complete functional discrimination in the assayed context, whereas CX-5461 exhibits a 200-fold selectivity ratio. |
| Conditions | A375 malignant melanoma cell line for Pol1-IN-1; HCT-116 cells for CX-5461 |
Why This Matters
This selectivity profile supports the use of Pol1-IN-1 as a more specific chemical probe for Pol I-dependent pathways, minimizing the risk of Pol II-mediated transcriptional interference in experimental systems.
